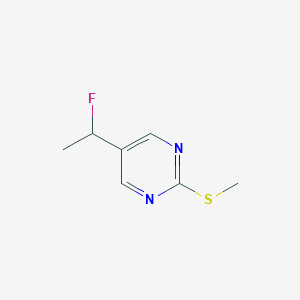
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In inflammation research, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine have been extensively studied. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In infectious disease research, it has been shown to inhibit the growth of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine in lab experiments is its versatility. It can be used in various scientific research fields, including cancer, inflammation, and infectious diseases. Another advantage is its relatively low toxicity compared to other compounds used in scientific research. However, one of the limitations of using 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions related to 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine. One future direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another future direction is to explore its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on developing new synthesis methods that can improve the yield and purity of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine.
Méthodes De Synthèse
The synthesis of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-methylthiouracil with ethyl bromofluoroacetate in the presence of potassium carbonate. This reaction yields 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine as the main product. Other methods include the reaction of 2-methylthiouracil with 1,1-difluoroethyl iodide in the presence of silver oxide or the reaction of 2-methylthiouracil with 1-chloro-2-fluoroethane in the presence of potassium carbonate.
Applications De Recherche Scientifique
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine has shown potential applications in various scientific research fields. It has been used in studies related to cancer, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In infectious disease research, it has been shown to inhibit the growth of certain bacteria and viruses.
Propriétés
Numéro CAS |
120717-49-9 |
|---|---|
Nom du produit |
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine |
Formule moléculaire |
C7H9FN2S |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
5-(1-fluoroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9FN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
Clé InChI |
ARDUSBKMCCYCBL-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)F |
SMILES canonique |
CC(C1=CN=C(N=C1)SC)F |
Synonymes |
Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



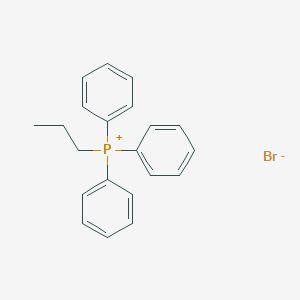
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
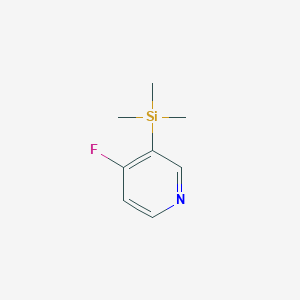
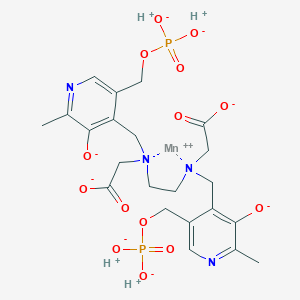
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
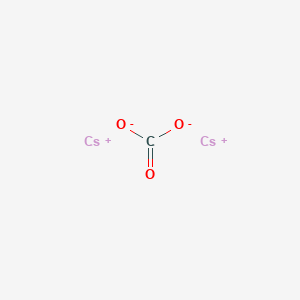
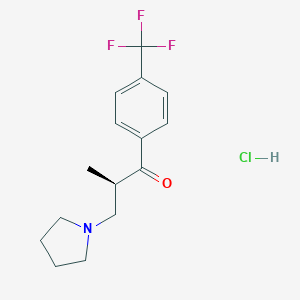
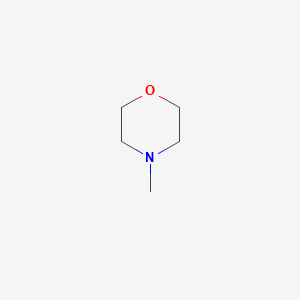
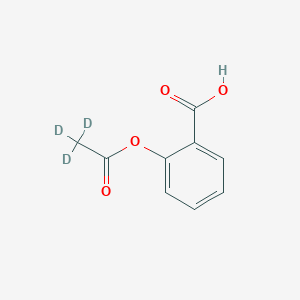
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)